Geranyl S-thiolodiphosphate
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Overview
Description
S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE is an organic compound belonging to the class of acyclic monoterpenoids. These compounds are characterized by their lack of cyclic structures and are part of the larger group of prenol lipids . The compound’s structure includes multiple functional groups, such as hydroxyl groups and phosphate/thiophosphate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE typically involves the reaction of a suitable monoterpenoid precursor with thiophosphoric acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Geranyl pyrophosphate: Another acyclic monoterpenoid with similar structural features.
Farnesyl pyrophosphate: A related compound with a longer carbon chain.
Linalyl pyrophosphate: A structurally similar compound with different functional groups.
Uniqueness
S-[(2E)-3,7-DIMETHYLOCTA-2,6-DIENYL] TRIHYDROGENTHIODIPHOSPHATE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H20O6P2S |
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Molecular Weight |
330.28 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ |
InChI Key |
AKIXWSDUEPPMKM-JXMROGBWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
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